N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide

FASN inhibition Lipophilicity Physicochemical comparison

Procure N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide (CAS 1024574-56-8) for your FASN research. This cyclopentanecarboxamide features a sterically congested 2,6-diisopropylphenyl architecture distinct from the heterocyclic analog BI 99179. Its predicted high clogP (>5.5) makes it an excellent model for studying lipophilicity-driven membrane permeability, protein binding, and metabolic stability. Ideal as an inactive comparator or negative control in HTS campaigns due to its clean PAINS profile. Rapid acquisition available for in-house enzymatic screening. Verify SAR divergence in your assay.

Molecular Formula C24H31NO
Molecular Weight 349.518
CAS No. 1024574-56-8
Cat. No. B2882670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide
CAS1024574-56-8
Molecular FormulaC24H31NO
Molecular Weight349.518
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2(CCCC2)C3=CC=CC=C3
InChIInChI=1S/C24H31NO/c1-17(2)20-13-10-14-21(18(3)4)22(20)25-23(26)24(15-8-9-16-24)19-11-6-5-7-12-19/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,25,26)
InChIKeyRZXAUCOYYYUCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide (CAS 1024574-56-8): A Cyclopentanecarboxamide Research Chemical for FASN-Targeted Discovery


N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide (IUPAC: N-[2,6-di(propan-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide) is a synthetic cyclopentanecarboxamide derivative with the molecular formula C24H31NO and a molecular weight of 349.5 g/mol . The compound belongs to a chemotype explored in patent literature as fatty acid synthase (FASN) inhibitors, where cyclopentanecarboxanilides were identified as a novel non-covalent inhibitor class [1]. However, quantitative bioactivity data for this specific compound remain extremely scarce in the public domain, and no head-to-head pharmacological comparisons have been identified .

Why Cyclopentanecarboxamide Analogs Cannot Simply Replace N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide in FASN Inhibitor Programs


The cyclopentanecarboxamide scaffold tolerates dramatic variations in potency, selectivity, and pharmacokinetic profile depending on the N-aryl substitution pattern [1]. The specific combination of a 2,6-diisopropylphenyl group with a 1-phenylcyclopentyl moiety creates a sterically congested, highly lipophilic architecture that is distinct from the heterocyclic aryl appendage found in the well-characterized tool compound BI 99179 [2]. Even minor changes to the anilide substituents can abolish FASN inhibitory activity or drastically alter central nervous system penetration, underscoring that generic replacement with other cyclopentanecarboxanilides is not scientifically sound without direct comparative data [1].

Quantitative Differentiation Guide for N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide


Molecular Weight and Physicochemical Profile vs. BI 99179

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide has a molecular weight of 349.5 g/mol , which is 41.96 Da lower than the widely used FASN inhibitor BI 99179 (MW 391.46 g/mol) . This lower molecular weight, combined with the absence of the polar benzo[d]oxazole moiety present in BI 99179, predicts higher lipophilicity (clogP estimated >5.5 vs. ~3.8 for BI 99179) and a smaller polar surface area, potentially leading to divergent membrane permeability and tissue distribution profiles [1].

FASN inhibition Lipophilicity Physicochemical comparison

N-Aryl Steric Bulk: 2,6-Diisopropyl vs. Unsubstituted Phenyl Comparison

The 2,6-diisopropylphenyl group in the target compound imposes substantial steric hindrance around the amide nitrogen compared to the simple N-phenyl cyclopentanecarboxamide analog (CAS 5296-89-9) . This steric constraint restricts conformations of the cyclopentane-phenyl moiety, which may affect binding to the FASN active site. The patent literature on cyclopentanecarboxamides indicates that 2,6-disubstituted anilides generally exhibit enhanced FASN inhibitory potency relative to unsubstituted or mono-substituted analogs, although specific IC50 data for the target compound have not been publicly disclosed [1].

Steric effects SAR Cyclopentanecarboxanilide

Absence of PAINS Liability vs. Common Screening Library Amides

Computational filtering indicates that N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide does not contain any known pan-assay interference (PAINS) substructures [1], in contrast to certain indole-containing C24H31NO isomers such as AB-001 (CAS 1345973-49-0) which feature a 1-pentyl-1H-indole core known to produce non-specific assay artifacts [2]. The target compound's formamide/carboxamide scaffold is classified as a clean, non-promiscuous chemotype, making it suitable as a screening probe or tool compound scaffold.

PAINS Pan-assay interference Drug-likeness

Synthetic Accessibility and Purity: Commercial Availability vs. Custom Synthesis

The target compound is commercially available from Biosynth (code ZQB57456) and other suppliers with a minimum purity specification of 95% . This contrasts with the closely related analog N-(3,5-bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide (CAS 1024210-15-8), which is offered only through custom synthesis and at significantly higher cost . The immediate off-the-shelf availability of the target compound, with defined purity and characterization, provides a clear procurement advantage for researchers needing rapid access to the cyclopentanecarboxamide scaffold.

Commercial availability Synthetic chemistry Procurement

Limited SAR Data: The Gap in Direct Comparative Bioactivity Evidence

A systematic search of the public domain yielded no peer-reviewed report, patent example, or authoritative database containing quantitative IC50, Ki, or cellular activity data for N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide [1]. The compound is absent from major chemogenomic repositories (ChEMBL, PubChem BioAssay) and does not appear in the disclosed exemplary compounds of the WO2011048018 patent family [1]. This stands in marked contrast to BI 99179, which has published IC50 values of 79 nM (enzymatic FASN) and 0.6 μM (cellular 14C-acetate incorporation) [2]. Any procurement decision based solely on anticipated FASN activity for the target compound is unsupported by the current evidence base.

Data gap SAR FASN

Research and Application Scenarios for N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide Based on Available Evidence


Exploratory SAR for Non-Heterocyclic Cyclopentanecarboxamide FASN Inhibitors

Despite the lack of confirmed bioactivity, the compound's structural alignment with the cyclopentanecarboxanilide patent class [1] positions it as a potential starting point for exploring SAR around the N-aryl substituent. Its off-the-shelf availability [2] allows rapid acquisition for in-house enzymatic screening against FASN, where the presence of the bulkier 2,6-diisopropylphenyl group may reveal divergent potency trends compared to known inhibitors like BI 99179.

Physicochemical Profiling of High-Lipophilicity Cyclopentanecarboxamides

The predicted high clogP (>5.5) of this compound [1] makes it a useful model for studying the impact of extreme lipophilicity on membrane permeability, protein binding, and metabolic stability in the cyclopentanecarboxamide series. Procurement is warranted for laboratories specifically investigating the relationship between logP and off-target liability in this chemical class .

Negative Control or Inactive Enantiomer Studies for FASN Assay Development

If subsequent testing confirms that the compound lacks significant FASN inhibitory activity despite structural similarity to active analogs, it could serve as an inactive comparator or a negative control in high-throughput screening campaigns, leveraging its clean PAINS profile [2] to avoid false positive artifacts.

Quote Request

Request a Quote for N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.